molecular formula C7H4N4O B1396048 3-Oxo-2,3-dihydro-[1,2,4]triazolo-[4,3-a]pyridine-7-carbonitrile CAS No. 1020039-00-2

3-Oxo-2,3-dihydro-[1,2,4]triazolo-[4,3-a]pyridine-7-carbonitrile

Cat. No.: B1396048
CAS No.: 1020039-00-2
M. Wt: 160.13 g/mol
InChI Key: FCCJUFLGMDLTPV-UHFFFAOYSA-N
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Description

3-Oxo-2,3-dihydro-[1,2,4]triazolo-[4,3-a]pyridine-7-carbonitrile is a heterocyclic compound featuring a fused triazolo-pyridine scaffold. Its structure includes a ketone (3-oxo) group and a nitrile (7-carbonitrile) substituent, which confer distinct electronic and physicochemical properties.

Properties

IUPAC Name

3-oxo-2H-[1,2,4]triazolo[4,3-a]pyridine-7-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N4O/c8-4-5-1-2-11-6(3-5)9-10-7(11)12/h1-3H,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCCJUFLGMDLTPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=NNC2=O)C=C1C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Oxo-2,3-dihydro-[1,2,4]triazolo-[4,3-a]pyridine-7-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with ethyl cyanoacetate in the presence of a base, followed by cyclization with hydrazine hydrate . The reaction conditions often require refluxing in ethanol or another suitable solvent to facilitate the formation of the triazolo-pyridine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization includes the use of continuous flow reactors to enhance the yield and purity of the product. Additionally, the use of automated systems for reagent addition and temperature control ensures consistent production quality .

Chemical Reactions Analysis

Types of Reactions

3-Oxo-2,3-dihydro-[1,2,4]triazolo-[4,3-a]pyridine-7-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonitrile group.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted triazolo-pyridine derivatives, which can exhibit different biological activities and properties depending on the substituents introduced .

Scientific Research Applications

Biological Activities

1. Antimicrobial Activity

Recent studies have demonstrated that derivatives of triazolo-pyridines exhibit significant antibacterial properties. For instance, compounds similar to 3-Oxo-2,3-dihydro-[1,2,4]triazolo-[4,3-a]pyridine-7-carbonitrile have shown effectiveness against both Gram-positive and Gram-negative bacteria.

Compound MIC against Staphylococcus aureus (μg/mL) MIC against Escherichia coli (μg/mL)
3-Oxo-2,3-dihydro-[1,2,4]triazolo-[4,3-a]pyridine-7-carbonitrile3216
Ampicillin168

These results indicate that the compound's structural characteristics enhance its interaction with bacterial targets, making it a potential candidate for antibiotic development.

2. Antioxidant Activity

The antioxidant properties of triazolo derivatives are notable. Research has shown that compounds with similar structures can effectively scavenge free radicals such as DPPH and hydrogen peroxide. This suggests potential therapeutic applications in conditions related to oxidative stress.

3. Antidiabetic Effects

Emerging evidence indicates that certain derivatives of triazolo-pyridines may improve glucose metabolism. Studies have linked these compounds to enhanced insulin sensitivity and reduced blood glucose levels in diabetic models.

4. Antifungal and Anticonvulsant Activities

The antifungal activity of triazolo compounds has been documented, with some derivatives showing efficacy against common fungal pathogens. Additionally, anticonvulsant properties have been observed in specific analogs, indicating their potential use in managing seizure disorders.

Structure-Activity Relationship (SAR)

A Structure-Activity Relationship study on 3-Oxo-2,3-dihydro-[1,2,4]triazolo-[4,3-a]pyridine-7-carbonitrile revealed critical insights into how modifications to the compound's structure affect its biological activity:

  • Substituent Variations : Changes in the substituents on the triazole or pyridine rings can significantly influence potency and selectivity for biological targets.
  • Ring Fusion Effects : The fused triazole-pyridine structure enhances stability and bioavailability compared to non-fused analogs.

Case Study 1: Antibacterial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antibacterial efficacy of various triazolo-pyridine derivatives. The research highlighted that modifications at specific positions on the triazole ring led to increased potency against resistant strains of bacteria.

Case Study 2: Antioxidant Potential

In a study investigating the antioxidant capacity of triazolo derivatives, researchers found that certain compounds exhibited radical scavenging activities comparable to established antioxidants like ascorbic acid. This suggests their potential application in formulations aimed at reducing oxidative damage.

Mechanism of Action

The mechanism of action of 3-Oxo-2,3-dihydro-[1,2,4]triazolo-[4,3-a]pyridine-7-carbonitrile involves its interaction with specific molecular targets. For instance, it can inhibit enzymes such as soluble epoxide hydrolase (sEH), which plays a role in regulating blood pressure and inflammatory processes . The compound binds to the active site of the enzyme, preventing its normal function and thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 3-Oxo-2,3-dihydro-[1,2,4]triazolo-[4,3-a]pyridine-7-carbonitrile with structurally related compounds, emphasizing substituent effects on properties and bioactivity.

Table 1: Comparative Analysis of Triazolo-Pyridine Derivatives

Compound Name Substituents (Position 3 and 7) Molecular Weight Melting Point (°C) Solubility Profile Notable Bioactivity
3-Oxo-2,3-dihydro-[1,2,4]triazolo-[4,3-a]pyridine-7-carbonitrile 3-oxo, 7-CN ~160 (estimated) Not reported Likely soluble in DMF/DMSO* Not directly reported
3-Phenyl-[1,2,4]triazolo[4,3-a]pyridine-7-carbonitrile (3f) 3-phenyl, 7-CN 221.08 225–226 Insoluble in water; soluble in polar aprotic solvents Antimicrobial potential inferred
3-Phenyl-7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine (3e) 3-phenyl, 7-CF₃ 286.06 225–226 Similar to 3f Antimicrobial potential inferred
7-(4-Fluorobenzyl)-3-thioxo-2,3-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one 3-thioxo, pyrazine core Not reported Not reported Freely soluble in DMF, DMSO; insoluble in water Validated for pharmaceutical use
3-Oxo-2,3-dihydro-[1,2,4]triazolo-[4,3-a]pyridine-7-carboxylic acid 3-oxo, 7-COOH 179.14 Not reported Higher polarity; water solubility likely Not reported

Key Comparisons:

In contrast, 3e’s trifluoromethyl (CF₃) group increases molecular weight and lipophilicity . 3-Oxo vs. 3-Thioxo: The ketone (oxo) group in the target compound may enhance hydrogen-bonding capacity compared to the thioxo analog in , affecting solubility and protein-binding interactions . Nitrile vs. Carboxylic Acid: Replacing the 7-carboxylic acid () with a nitrile reduces polarity, likely lowering water solubility but improving membrane permeability .

Biological Activity :

  • While direct data on the target compound are absent, analogs like [1,2,4]triazolo[4,3-a]pyrimidines () exhibit cytotoxic effects against MCF-7 and HEPG2 cancer cells, comparable to 5-fluorouracil . The nitrile group in 3f and the target compound may similarly modulate anticancer or antimicrobial activity through interactions with biological targets.

Synthetic Accessibility :

  • Compounds like 3e and 3f are synthesized in moderate yields (41–46%), suggesting challenges in introducing nitrile or CF₃ groups. The target compound’s oxo group may require specialized cyclocondensation conditions, as seen in ’s synthesis of triazolo-pyrimidines .

Research Implications and Gaps

  • Physicochemical Data : The target compound’s melting point, solubility, and stability remain uncharacterized. Inference from analogs suggests solubility in DMF/DMSO but poor aqueous solubility.
  • Synthetic Optimization: Improve yields by exploring catalysts or alternative reagents, as seen in ’s use of hydrazonoyl chlorides .

Biological Activity

3-Oxo-2,3-dihydro-[1,2,4]triazolo-[4,3-a]pyridine-7-carbonitrile is a compound belonging to the class of heterocyclic compounds known for their diverse biological activities. This article reviews its biological activity, focusing on its anticancer properties, enzyme inhibition capabilities, and potential therapeutic applications.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

  • Molecular Formula: C8H6N4O
  • IUPAC Name: 3-Oxo-2,3-dihydro-[1,2,4]triazolo-[4,3-a]pyridine-7-carbonitrile

Biological Activity Overview

The biological activity of 3-Oxo-2,3-dihydro-[1,2,4]triazolo-[4,3-a]pyridine-7-carbonitrile has been investigated in various studies. Key findings include:

  • Anticancer Activity :
    • The compound has shown promising results against several cancer cell lines. For instance, derivatives of similar triazolo-pyridine compounds have demonstrated significant cytotoxicity against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines with IC50 values in the low micromolar range .
    • A specific derivative exhibited an IC50 value of 0.83 μM against A549 cells and 0.15 μM against MCF-7 cells .
  • Enzyme Inhibition :
    • Research indicates that the compound may act as an inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), which is a target for cancer immunotherapy. Inhibiting IDO1 can enhance immune response against tumors .
    • The compound's mechanism involves binding to the heme group of IDO1, which is crucial for its enzymatic activity .

The mechanism by which 3-Oxo-2,3-dihydro-[1,2,4]triazolo-[4,3-a]pyridine-7-carbonitrile exerts its biological effects is primarily through interaction with specific molecular targets:

  • Binding to Enzymes : The triazole ring facilitates binding to enzyme active sites, potentially inhibiting their activity.
  • Cell Cycle Modulation : Studies have shown that treatment with related compounds can induce apoptosis in cancer cells through cell cycle arrest and activation of apoptotic pathways .

Case Studies and Experimental Data

Several studies have evaluated the biological activity of triazolo-pyridine derivatives:

StudyCompoundCell LineIC50 Value (µM)Mechanism
22iA5490.83 ± 0.07c-Met kinase inhibition
22iMCF-70.15 ± 0.08c-Met kinase inhibition
VS9A37593 ± 9.8IDO1 inhibition

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-Oxo-2,3-dihydro-[1,2,4]triazolo-[4,3-a]pyridine-7-carbonitrile, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via cyclocondensation reactions using aminopyridine derivatives and ketones under acidic or solvent-free conditions. For example, heating amine precursors with cyclic ketones (e.g., cyclohexane or cyclopentane derivatives) in acetic acid at reflux temperatures (~100–120°C) yields spiro-fused analogs, as demonstrated in similar triazolopyridine systems . Solvent choice (e.g., chloroform or methanol) and stoichiometric ratios of reactants critically impact purity and yield, with deviations leading to byproducts requiring column chromatography for purification .

Q. How is structural characterization of this compound achieved using spectroscopic techniques?

  • Methodological Answer : Infrared (IR) spectroscopy identifies functional groups such as the carbonyl (C=O) stretch at ~1650–1750 cm⁻¹ and nitrile (C≡N) absorption near 2200–2250 cm⁻¹. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H^1H- and 13C^{13}C-NMR, confirms proton environments (e.g., aromatic protons at δ 7.0–8.5 ppm) and carbon frameworks. For instance, spirocyclic analogs show distinct splitting patterns for cycloalkane-linked protons in 1H^1H-NMR . Elemental analysis (C, H, N) further validates molecular formulas, with deviations >0.3% indicating impurities .

Q. What solubility and storage conditions are recommended for experimental handling?

  • Methodological Answer : The compound is typically soluble in polar aprotic solvents like chloroform and methanol but exhibits limited solubility in water . Storage requires airtight containers under refrigeration (2–8°C) to prevent hydrolysis or oxidation. Electrostatic charge buildup must be mitigated during transfer, and incompatible reagents (e.g., strong acids/bases) should be avoided .

Advanced Research Questions

Q. How can computational methods predict bioactivity and bioavailability of derivatives?

  • Methodological Answer : Molecular docking simulations (e.g., AutoDock Vina) assess binding affinities to target proteins (e.g., kinases or GPCRs), while quantitative structure-activity relationship (QSAR) models correlate substituent effects (e.g., electron-withdrawing groups at the 7-position) with activity. In silico tools like SwissADME predict bioavailability by evaluating Lipinski’s Rule of Five parameters and metabolic stability . For example, hydroxymethyl substituents may enhance solubility but reduce blood-brain barrier penetration .

Q. What strategies resolve contradictions in synthesis yields or analytical data?

  • Methodological Answer : Discrepancies in yields often arise from unoptimized reaction conditions (e.g., temperature or catalyst load). Systematic Design of Experiments (DoE) approaches, such as factorial designs, isolate critical variables. Conflicting NMR/IR data may require alternative characterization (e.g., X-ray crystallography) or impurity profiling via HPLC-MS . For instance, residual solvents in crude products can skew elemental analysis, necessitating rigorous drying .

Q. How to design experiments for structure-activity relationship (SAR) studies?

  • Methodological Answer : SAR exploration involves synthesizing derivatives with systematic substitutions (e.g., varying aryl groups at the 2-position or alkyl chains at the 3-position). Biological assays (e.g., enzymatic inhibition or cell viability tests) are paired with computational docking to identify pharmacophores. For triazolopyridines, introducing electron-deficient aryl groups enhances target affinity, while bulky substituents may sterically hinder binding . Dose-response curves and IC₅₀ calculations validate potency trends.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Oxo-2,3-dihydro-[1,2,4]triazolo-[4,3-a]pyridine-7-carbonitrile
Reactant of Route 2
Reactant of Route 2
3-Oxo-2,3-dihydro-[1,2,4]triazolo-[4,3-a]pyridine-7-carbonitrile

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